molecular formula C11H10ClNO B8794252 (2-Chloro-4-methylquinolin-6-yl)methanol

(2-Chloro-4-methylquinolin-6-yl)methanol

Cat. No.: B8794252
M. Wt: 207.65 g/mol
InChI Key: PUQDISPZTPWAIK-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylquinolin-6-yl)methanol (CAS: 952435-24-4) is a quinoline derivative with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.6562 g/mol . The compound features a hydroxymethyl (-CH₂OH) group at position 6, a chlorine substituent at position 2, and a methyl group at position 4 on the quinoline ring (Figure 1). Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

(2-chloro-4-methylquinolin-6-yl)methanol

InChI

InChI=1S/C11H10ClNO/c1-7-4-11(12)13-10-3-2-8(6-14)5-9(7)10/h2-5,14H,6H2,1H3

InChI Key

PUQDISPZTPWAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison :

  • The hydroxymethyl group in the target compound may enhance hydrophilicity compared to the ether-linked quinoline system in this analog.
2.2. Structural Analog 2: (6-Chloro-2-phenylpyrimidin-4-yl)methanol
  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.658 g/mol
  • Key Features: A pyrimidine ring substituted with chlorine at position 6, a phenyl group at position 2, and a hydroxymethyl group at position 4. Synonymous with 4-Chloro-6-hydroxymethyl-2-phenylpyrimidine .

Comparison :

  • The pyrimidine core (6-membered ring with two nitrogen atoms) differs from the quinoline system (benzene fused to pyridine), leading to distinct electronic properties.
  • Both compounds share a hydroxymethyl group, but the quinoline derivative’s larger aromatic system may confer stronger π–π interactions and altered solubility.
2.3. Structural Analog 3: (4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone
  • Molecular Formula: C₁₈H₁₄ClNO₂
  • Molecular Weight : 311.8 g/mol
  • Key Features: A methoxy group at position 6 and a p-tolyl ketone at position 3 on the quinoline ring. The ketone functional group reduces hydrogen-bonding capacity compared to hydroxymethyl .

Comparison :

  • The methoxy group in this analog increases lipophilicity, while the ketone moiety eliminates the hydrogen-bond donor present in the target compound.
  • The target compound’s hydroxymethyl group may improve bioavailability in aqueous environments.
2.4. Structural Analog 4: 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine
  • Molecular Formula : C₁₇H₁₅ClN₂
  • Molecular Weight : 290.77 g/mol
  • Key Features: An amine group at position 2 linked to a 4-methylphenyl substituent. Retains the chloro and methyl groups on the quinoline ring .

Comparison :

  • This analog’s extended aromatic system (due to the 4-methylphenyl group) may enhance stacking interactions but reduce solubility.

Research Findings and Implications

  • Solubility and Bioavailability : The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the lipophilic methoxy and ketone groups in Analog 3 .
  • Solid-State Interactions: Quinoline derivatives with planar rings (e.g., Analog 1) exhibit stronger π–π interactions, whereas the pyrimidine-based Analog 2 may have weaker stacking due to its smaller aromatic system .
  • Functional Group Impact : The amine in Analog 4 introduces pH-dependent solubility, while the hydroxymethyl group in the target compound offers stable hydrogen-bonding capacity .

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